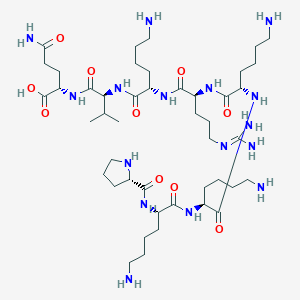![molecular formula C29H46N4O8 B12521346 Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate CAS No. 653574-13-1](/img/structure/B12521346.png)
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is a complex organic compound that belongs to the class of peptides. This compound is characterized by its unique sequence of amino acids, which include valine, isoleucine, threonine, and norvaline, each protected by a benzyloxycarbonyl group. The compound is often used in various scientific research applications due to its specific structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups using benzyloxycarbonyl chloride. Each amino acid is then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is obtained after the methyl esterification of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl protecting groups can be removed through hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized threonine derivatives, and substituted amino acid residues.
Aplicaciones Científicas De Investigación
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by mimicking natural substrates or ligands. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- Methyl N-benzyloxycarbonylglycinate
- Methyl N-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is unique due to its specific sequence of amino acids and the presence of both L- and D-isomers. This configuration imparts distinct structural and functional properties, making it valuable for specialized research applications.
Propiedades
Número CAS |
653574-13-1 |
|---|---|
Fórmula molecular |
C29H46N4O8 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R,3R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]butanoyl]amino]pentanoate |
InChI |
InChI=1S/C29H46N4O8/c1-8-13-21(28(38)40-7)30-27(37)24(19(6)34)32-26(36)23(18(5)9-2)31-25(35)22(17(3)4)33-29(39)41-16-20-14-11-10-12-15-20/h10-12,14-15,17-19,21-24,34H,8-9,13,16H2,1-7H3,(H,30,37)(H,31,35)(H,32,36)(H,33,39)/t18-,19-,21+,22+,23-,24+/m1/s1 |
Clave InChI |
CIFOSQPVPRQIME-HTECONTDSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


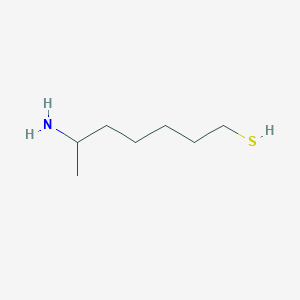
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)

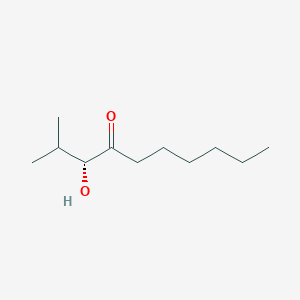

![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
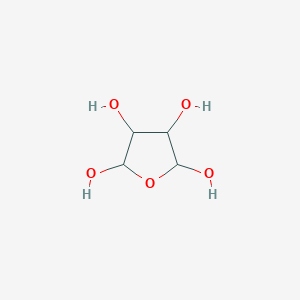
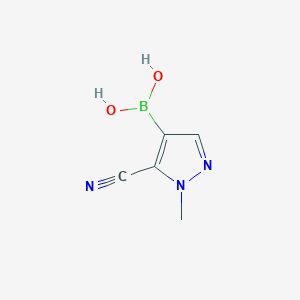
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
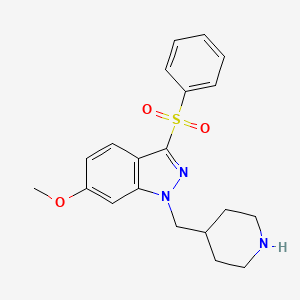
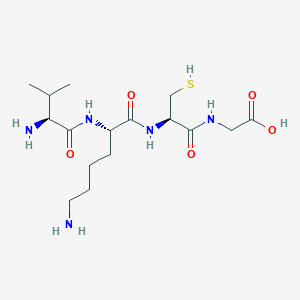
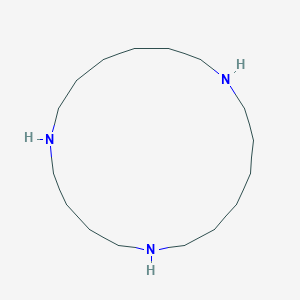
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
